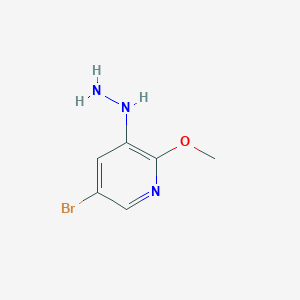

(5-Bromo-2-methoxypyridin-3-yl)hydrazine

Description

Role of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered heteroaromatic system isoelectronic with benzene, is a ubiquitous structural motif in a vast array of chemical compounds. nih.gov Its presence is notable in numerous natural products, including vitamins like niacin and alkaloids such as nicotine. nih.govlifechemicals.com In the realm of synthetic chemistry, the pyridine scaffold is considered a "privileged scaffold" because of its frequent appearance in FDA-approved drugs and other biologically active molecules. nih.govresearchgate.net

The utility of the pyridine unit stems from several key characteristics:

Polarity and Solubility : The nitrogen atom imparts polarity to the ring, which can enhance the aqueous solubility of larger molecules, a crucial property for pharmaceutical applications. nih.govresearchgate.net

Synthetic Versatility : The pyridine ring can be readily functionalized through various organic reactions. It is prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, and can undergo electrophilic substitution at the C-3 position under specific conditions. nih.gov

Coordination Chemistry : The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as ligands for metal ions, finding applications in catalysis and materials science. nih.gov

These features make substituted pyridines highly valuable building blocks for constructing complex molecular architectures with tailored properties. lifechemicals.com

Significance of the Hydrazine (B178648) Moiety in Functional Molecule Design

The hydrazine moiety (-NHNH2) is a highly reactive and versatile functional group in organic synthesis. researchgate.net It serves as a potent nucleophile and is a key precursor for the synthesis of a wide range of molecules, particularly nitrogen-containing heterocycles. mdpi.com Hydrazines can react with aldehydes and ketones to form hydrazones, which are stable compounds that are themselves important intermediates and exhibit a range of biological activities. researchgate.netmdpi.com

The N-N single bond in hydrazine is a critical structural element in many commercial pharmaceuticals and agricultural agents. mdpi.com The incorporation of a hydrazine or hydrazide group can lead to compounds with diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. ontosight.aimdpi.com This functional group provides a reactive handle for molecular elaboration, allowing chemists to construct complex ring systems through cyclization reactions. mdpi.com

Overview of Substituted Pyridine Hydrazines in Academic Research

Substituted pyridine hydrazines are compounds that feature various functional groups attached to the pyridine ring in addition to the hydrazine moiety. These substituents modulate the electronic properties and reactivity of the molecule, providing a platform for diverse synthetic transformations. For example, palladium-catalyzed amination reactions have been developed to prepare protected pyridylhydrazine derivatives from halopyridines, demonstrating a direct route to these valuable bifunctional linkers. nih.gov

Research has explored a variety of substituted pyridine hydrazines as key intermediates. The reaction of these compounds with other reagents can lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities. nih.govcdnsciencepub.com The specific nature and position of the substituents on the pyridine ring play a crucial role in directing the outcome of these synthetic routes.

Below is a table of representative substituted pyridine hydrazines found in chemical research.

Interactive Table: Examples of Substituted Pyridine Hydrazines| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| (5-Bromopyridin-2-yl)hydrazine | C5H6BrN3 | 77992-44-0 | Bromo-substituent at C-5, hydrazine at C-2. nih.govchemspider.com |

| (3-Bromo-5-methylpyridin-2-yl)hydrazine | C6H8BrN3 | 1289007-61-9 | Bromo at C-3, methyl at C-5, hydrazine at C-2. bldpharm.com |

| 5-Bromo-2-hydrazino-4-methylpyridine | C6H8BrN3 | 913839-67-5 | Bromo at C-5, methyl at C-4, hydrazine at C-2. synquestlabs.com |

Research Context of (5-Bromo-2-methoxypyridin-3-yl)hydrazine within Pyridine Chemistry

This compound is a polysubstituted pyridine derivative that, while not extensively documented in readily accessible literature, can be understood as a potentially valuable synthetic intermediate. Its structure combines the key features discussed previously: a pyridine core, a reactive hydrazine moiety, and two distinct substituents (bromo and methoxy) that offer pathways for further chemical modification.

The synthesis of this compound would likely start from a precursor such as 5-Bromo-2-methoxypyridin-3-amine (B1520566). nih.gov A standard method for converting an arylamine to an arylhydrazine involves diazotization to form a diazonium salt, followed by reduction.

Table: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound (Predicted) | 5-Bromo-2-methoxypyridin-3-amine (Known) |

|---|---|---|

| Molecular Formula | C6H8BrN3O | C6H7BrN2O |

| Molecular Weight | 218.05 g/mol | 203.04 g/mol nih.gov |

| IUPAC Name | This compound | 5-bromo-2-methoxypyridin-3-amine nih.gov |

| CAS Number | Not available | 884495-39-0 nih.gov |

The primary research utility of this compound would likely be as a precursor for constructing fused heterocyclic systems. The hydrazine group at the 3-position is well-positioned to react with a carbonyl compound or a related synthon to form a five-membered ring, leading to the formation of a pyrazolo[4,3-c]pyridine core. nih.gov Such bicyclic systems are of significant interest in medicinal chemistry.

Furthermore, the substituents on the pyridine ring offer orthogonal sites for modification:

The bromo group at the 5-position is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.netuzh.chgoogle.com

The methoxy (B1213986) group at the 2-position influences the electronic nature of the ring and can potentially be cleaved to reveal a pyridone if required for a specific synthetic target.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-11-6-5(10-8)2-4(7)3-9-6/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQRTTHZMTYAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 5 Bromo 2 Methoxypyridin 3 Yl Hydrazine and Its Precursors

Reaction Mechanisms in Pyridine (B92270) Functionalization

The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, dictate its reactivity. This section delves into the primary mechanisms through which the pyridine core is modified.

Radical Processes in Pyridine Modification

Radical-based methods offer a powerful strategy for the functionalization of pyridines, often providing complementary reactivity to traditional ionic pathways. nih.gov These reactions are particularly well-suited for heterocyclic chemistry due to their tolerance of various functional groups. nih.gov

A prominent example is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound like pyridine. nih.govacs.org The process typically begins with the generation of an alkyl radical, often through oxidative decarboxylation of carboxylic acids or other radical precursors. nih.govnih.gov This radical then attacks the electron-deficient pyridinium (B92312) ion, usually at the C2 or C4 position. The reaction culminates in an oxidative rearomatization step to yield the alkylated pyridine. nih.gov

Modern advancements have expanded the scope of radical pyridine functionalization through photoredox catalysis. This technique uses a photocatalyst that, upon light absorption, can mediate single-electron transfer processes to generate pyridyl radicals from stable precursors like halopyridines. nih.gov This approach allows for the selective formation of pyridyl radicals at any position (2-, 3-, or 4-), which can then engage in C-C bond-forming reactions with partners like alkenes. nih.gov Mechanistic studies suggest that some radical-radical coupling processes can also occur, diverging from the classic Minisci-type pathway. researchgate.net

| Reaction Type | Radical Source | Key Mechanistic Step | Typical Position of Functionalization |

|---|---|---|---|

| Minisci Reaction | Alkyl/Acyl precursors (e.g., carboxylic acids, alkyl halides) | Addition of nucleophilic radical to protonated pyridine | C2 / C4 |

| Photoredox Catalysis | Halopyridines | Single-electron reduction of halopyridine to form a pyridyl radical | Any position (2-, 3-, or 4-) |

| Radical-Radical Coupling | Pyridyl phosphonium (B103445) salts, cyanopyridines | Coupling of two distinct radical species | Varies based on precursors |

Nucleophilic Substitution Pathways on the Pyridine Ring

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2 or C4 positions. quimicaorganica.orgstackexchange.com The nitrogen atom acts as a strong electron-withdrawing group, stabilizing the negatively charged intermediate formed during the reaction. pearson.com

The mechanism proceeds via a two-step addition-elimination pathway. pearson.com

Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom (typically C2 or C4) bearing a leaving group. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.compearson.com

Stabilization and Elimination: This anionic intermediate is stabilized by resonance, with one of the resonance forms placing the negative charge on the electronegative nitrogen atom. stackexchange.com This stabilization is crucial and explains the strong preference for substitution at the C2 and C4 positions, as attack at C3 does not allow for this charge delocalization onto the nitrogen. stackexchange.com In the final step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. pearson.com

The synthesis of a key precursor, 5-Bromo-2-methoxypyridine (B44785), from 2,5-dibromopyridine (B19318) exemplifies this mechanism. Here, a methoxide (B1231860) ion (CH₃O⁻) acts as the nucleophile, attacking the C2 position and displacing one of the bromide ions. chemicalbook.comguidechem.com

Mechanistic Aspects of Hydrazinolysis Reactions

Hydrazinolysis is a chemical reaction involving the cleavage of a bond by reaction with hydrazine (B178648) (H₂N-NH₂). In the context of synthesizing (5-Bromo-2-methoxypyridin-3-yl)hydrazine, this process would likely involve the nucleophilic substitution of a suitable leaving group on a 5-bromo-2-methoxypyridine precursor by hydrazine.

The mechanism of hydrazinolysis on a heterocyclic ring is analogous to the SNAr pathway described previously. quimicaorganica.orgstackexchange.com Hydrazine, acting as a potent nucleophile, attacks an electrophilic carbon atom on the pyridine ring. For the formation of the target compound, this attack would need to occur at the C3 position of a precursor like 3,5-dibromo-2-methoxypyridine. While nucleophilic attack at C3 is generally less favored than at C2 or C4, the specific electronic environment created by the existing bromo and methoxy (B1213986) substituents can influence reactivity. stackexchange.com

The proposed mechanism involves:

Nucleophilic Attack: The terminal nitrogen of the hydrazine molecule attacks the C3 carbon, leading to the formation of a Meisenheimer-like intermediate.

Proton Transfer: Intramolecular or solvent-assisted proton transfers may occur.

Elimination: The leaving group (e.g., a bromide ion) is expelled, restoring the aromaticity of the ring and yielding the final hydrazinylpyridine product.

Theoretical studies on the hydrazinolysis of other heterocyclic systems have shown that the reaction can proceed through an initial attack by the hydrazine molecule on a C=N bond, leading to ring-opening, followed by a series of transformations and elimination of other fragments to yield the final product. nih.gov

Palladium-Catalyzed Cross-Coupling Mechanisms with Bromopyridine Substrates

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and bromopyridines are excellent substrates for these transformations. wikipedia.org Reactions such as the Suzuki, Heck, and Stille couplings are widely used to functionalize pyridine rings. nobelprize.orgmdpi.com

The general mechanism for these reactions involves a catalytic cycle centered on a palladium complex, typically starting from a Pd(0) species. nobelprize.orgresearchgate.net The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine substrate (e.g., 5-Bromo-2-methoxypyridine). This is often the rate-determining step and results in a square planar Pd(II) intermediate. wikipedia.orgnobelprize.org

Transmetalation (for Suzuki, Stille, etc.): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnobelprize.org

This mechanistic cycle allows for the efficient and selective coupling of bromopyridine substrates with a wide variety of coupling partners under relatively mild conditions. nobelprize.orgmdpi.com

| Step | Description | Change in Pd Oxidation State | Example Substrate |

|---|---|---|---|

| Oxidative Addition | Insertion of the palladium catalyst into the C-Br bond of the substrate. | Pd(0) → Pd(II) | 5-Bromo-2-methoxypyridine |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) complex. | No Change | Arylboronic acid (Suzuki Reaction) |

| Reductive Elimination | Formation of the new C-C bond and release of the final product. | Pd(II) → Pd(0) | Coupled biaryl product |

Reactivity and Derivatization Pathways of 5 Bromo 2 Methoxypyridin 3 Yl Hydrazine

Transformations Involving the Hydrazine (B178648) Group

The hydrazine moiety is a potent nucleophile and a precursor for the formation of various nitrogen-containing functional groups and heterocycles.

The reaction of (5-Bromo-2-methoxypyridin-3-yl)hydrazine with aldehydes and ketones leads to the formation of the corresponding hydrazones, which are a subset of Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration.

The general mechanism involves the initial formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the hydrazone. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations.

Reaction with Aldehydes: Forms aldimine-type hydrazones.

Reaction with Ketones: Forms ketimine-type hydrazones.

| Carbonyl Compound | Product Structure | Reaction Conditions |

| Benzaldehyde | (E)-1-benzylidene-2-(5-bromo-2-methoxypyridin-3-yl)hydrazine | Ethanol, catalytic acetic acid, reflux |

| Acetone | 1-(5-bromo-2-methoxypyridin-3-yl)-2-isopropylidenehydrazine | Methanol, reflux |

| 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-(5-bromo-2-methoxypyridin-3-yl)hydrazine | Acetic acid, room temperature |

This is an interactive data table. You can sort and filter the data.

The hydrazine group of this compound is a key functional group for the synthesis of various heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazine with a bifunctional electrophile.

A prominent example is the Knorr pyrazole (B372694) synthesis, where the hydrazine reacts with a 1,3-dicarbonyl compound. chim.it The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. chim.it The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.govmdpi.com

Another important class of heterocycles formed are 1,2,4-triazoles. The synthesis can be achieved by reacting the hydrazine with various reagents such as acyl chlorides followed by cyclization, or through one-pot multicomponent reactions. nih.govfrontiersin.orgorganic-chemistry.org

| Reagent | Heterocyclic Product | Reaction Type |

| Acetylacetone | 1-(5-Bromo-2-methoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis |

| Ethyl Acetoacetate | 1-(5-Bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one | Pyrazolone Synthesis |

| Formic Acid | chim.itmdpi.comnih.govTriazolo[4,3-a]pyridine derivative | Triazole Synthesis |

This is an interactive data table. You can sort and filter the data.

This compound can undergo amidation reactions with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form N-acylhydrazines. These reactions typically proceed via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile.

When reacting with a carboxylic acid, a coupling agent such as a carbodiimide (B86325) is often required to activate the carboxylic acid. The reaction with more reactive acyl chlorides or anhydrides can often proceed under milder conditions, sometimes in the presence of a base to neutralize the hydrogen halide byproduct.

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | N'-(5-bromo-2-methoxypyridin-3-yl)acetohydrazide | Pyridine (B92270), 0 °C to rt |

| Benzoic Acid | N'-(5-bromo-2-methoxypyridin-3-yl)benzohydrazide | EDC, HOBt, DMF |

| Acetic Anhydride | N'-(5-bromo-2-methoxypyridin-3-yl)acetohydrazide | Room temperature |

This is an interactive data table. You can sort and filter the data.

Reactions at the Bromine Position

The bromine atom on the pyridine ring is susceptible to a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. uzh.chresearchgate.net In the case of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups from the corresponding boronic acids or esters. uzh.chresearchgate.net

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the efficiency of the reaction.

| Boronic Acid | Coupled Product | Catalyst/Ligand |

| Phenylboronic acid | (5-Phenyl-2-methoxypyridin-3-yl)hydrazine | Pd(PPh₃)₄ |

| 4-Methylphenylboronic acid | (5-(p-Tolyl)-2-methoxypyridin-3-yl)hydrazine | Pd(dppf)Cl₂ |

| Thiophene-2-boronic acid | (5-(Thiophen-2-yl)-2-methoxypyridin-3-yl)hydrazine | SPhos Pd G2 |

This is an interactive data table. You can sort and filter the data.

Beyond palladium catalysis, other metal-mediated coupling reactions can be employed to functionalize the bromine position. Copper-catalyzed reactions, for instance, are known to be effective for the formation of carbon-heteroatom and carbon-carbon bonds. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could potentially be used to introduce an amino group at the bromine position, although the presence of the hydrazine group might lead to competitive reactions. wikipedia.orglibretexts.orgorganic-chemistry.org

| Coupling Partner | Reaction Type | Metal Catalyst |

| Aniline | Buchwald-Hartwig Amination | Palladium |

| Phenylacetylene | Sonogashira Coupling | Palladium/Copper |

| Styrene | Heck Reaction | Palladium |

This is an interactive data table. You can sort and filter the data.

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C-2 position of the pyridine ring in this compound is a key functional handle that can be targeted for various chemical transformations. Its reactivity is central to modifying the electronic properties and biological profile of the molecule.

Demethylation Reactions

The cleavage of the methyl ether to reveal the corresponding pyridinol (a pyridone tautomer) is a fundamental transformation. This reaction is typically achieved under strong acidic or Lewis acidic conditions. The choice of reagent can be critical to avoid unwanted side reactions on the sensitive hydrazine moiety or the bromo substituent.

Common reagents for the demethylation of aryl methyl ethers, including methoxypyridines, are boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr). wikipedia.orgchem-station.com

Boron Tribromide (BBr₃): BBr₃ is a highly effective, albeit aggressive, reagent for cleaving aryl methyl ethers. chem-station.com The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether's oxygen and the highly Lewis acidic boron atom. wikipedia.orgnih.gov This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. chem-station.com Due to the high reactivity of BBr₃, these reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) and gradually warmed to room temperature to control the reaction rate and minimize side products. chem-station.comresearchgate.net One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether. nih.gov

Hydrobromic Acid (HBr): Concentrated aqueous HBr (typically 47%) is another classic reagent for ether cleavage. chem-station.com The mechanism involves protonation of the ether oxygen by the strong acid, followed by an Sₙ2 displacement by the bromide nucleophile on the methyl group. wikipedia.orgchem-station.com This method generally requires harsh conditions, such as heating the substrate in HBr, often with acetic acid as a co-solvent, to temperatures around 130°C. chem-station.comreddit.com These forcing conditions may not be suitable for complex molecules with sensitive functional groups.

The presence of the pyridine nitrogen can influence the reaction. It may compete with the methoxy oxygen for the Lewis acid, potentially requiring additional equivalents of the reagent. However, studies have shown that reagents like L-selectride can chemoselectively demethylate methoxypyridines in the presence of other aryl methyl ethers, highlighting the unique reactivity of the methoxypyridine system. thieme-connect.com

| Reagent | Typical Conditions | Mechanism Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), -78 °C to room temperature | Lewis acid activation of the ether oxygen. chem-station.comnih.gov |

| Hydrobromic Acid (HBr) | 47% aqueous solution, often with Acetic Acid, reflux (high temp.) | Brønsted acid activation followed by Sₙ2 attack. chem-station.com |

Trifluoromethoxylation as a Functionalization Strategy

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal and agrochemical chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. researchgate.netrsc.org Direct conversion of a methoxy group to a trifluoromethoxy group is not a standard transformation. Instead, a more common and practical strategy involves a two-step process: demethylation of the 2-methoxy group to the corresponding 2-hydroxypyridine (B17775) (2-pyridone), followed by its conversion to the 2-trifluoromethoxy derivative.

The synthesis of trifluoromethoxylated heteroaromatics from their corresponding hydroxy precursors has been a significant challenge. rsc.org Early methods required the presence of chlorine atoms on the pyridine ring and used reagents like antimony trifluoride. mdpi.com More recent advancements have provided milder and more general protocols.

A notable strategy for the trifluoromethoxylation of pyridines involves a radical O-trifluoromethylation followed by an OCF₃-migration pathway. rsc.org For instance, a method utilizing a hypervalent iodine compound, often referred to as a Togni reagent, has been successfully applied to a wide range of functionalized pyridines. researchgate.netrsc.org This process typically involves the conversion of the starting material into a hydroxylamine (B1172632) derivative, which then undergoes O-trifluoromethylation. The resulting intermediate rearranges to place the -OCF₃ group on the pyridine ring. researchgate.net This approach is valued for its operational simplicity, scalability, and tolerance of various functional groups under mild reaction conditions. rsc.org Therefore, converting the methoxy group of this compound to a hydroxyl group via demethylation provides a critical entry point for introducing the valuable trifluoromethoxy functionality.

Regioselectivity and Stereoselectivity in Derivatization Pathways

The derivatization of this compound is governed by the directing effects of the substituents on the pyridine ring, which dictate the regioselectivity of subsequent reactions. The interplay between the electron-donating methoxy and hydrazine groups and the electron-withdrawing bromo group creates a specific reactivity pattern.

The pyridine ring is inherently electron-deficient. However, the strong π-donating 2-methoxy group and the 3-hydrazine group significantly activate the ring towards electrophilic substitution. Conversely, these electron-donating groups direct lithiation (a key step in many derivatizations) to adjacent positions.

Regioselectivity in Electrophilic Aromatic Substitution: The 2-methoxy group is a powerful ortho-, para- directing group. In this molecule, the para-position (C-5) is occupied by a bromine atom. The ortho-positions are C-3 (occupied by hydrazine) and the nitrogen atom's influence must be considered. The hydrazine group at C-3 is also activating and ortho-, para- directing. The combined effect of the 2-methoxy and 3-hydrazine groups strongly activates the C-4 and C-6 positions for electrophilic attack. However, the C-6 position is generally more favored for substitution on pyridine rings. The C-5 bromo substituent is deactivating and meta-directing, which also directs incoming electrophiles to the C-4 and C-6 positions. Therefore, electrophilic substitution would be expected to occur preferentially at the C-4 or C-6 positions.

Regioselectivity in Directed Ortho-Metalation (DoM): Directed metalation is a powerful tool for regioselective functionalization. researchgate.net The 2-methoxy group is a known directed metalation group (DMG), capable of directing strong bases like organolithium reagents to the adjacent C-3 position. However, this position is already substituted with the hydrazine group. The reactivity of the hydrazine protons with the organolithium reagent would likely interfere. Alternatively, metal-halogen exchange at the C-5 position using reagents like n-butyllithium can generate a C-5 lithiated species, allowing for the introduction of a wide range of electrophiles at this position. researchgate.net

Stereoselectivity: Discussions of stereoselectivity are most relevant when creating new chiral centers. For instance, in the asymmetric dearomatization of pyridine derivatives, the existing substituents can influence the facial selectivity of an incoming reagent. mdpi.com If the hydrazine group were to be acylated and then used in a cyclization reaction, or if the pyridine ring were to undergo a catalytic stereoselective hydrogenation or addition, the existing architecture of the molecule could direct the stereochemical outcome. For example, the catalytic dearomatization of pyridines can lead to chiral dihydropyridines, and the stereoselectivity is often controlled by the chiral catalyst and the electronic nature of the pyridine substituents. mdpi.com The synthesis of chiral azaheterocyclic building blocks often relies on the stereoselective addition of nucleophiles to activated pyridinium (B92312) ions, where regioselectivity and stereoselectivity can be precisely controlled. mdpi.com

Spectroscopic and Analytical Characterization Methodologies in the Study of 5 Bromo 2 Methoxypyridin 3 Yl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Applications for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For (5-Bromo-2-methoxypyridin-3-yl)hydrazine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the hydrazine (B178648) protons. oregonstate.edu

The pyridine ring contains two aromatic protons. Due to their positions relative to the bromine, methoxy, and hydrazine substituents, they are chemically non-equivalent and should appear as two distinct signals. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would appear as a doublet, coupled to the C4 proton. Their chemical shifts would be in the aromatic region, typically between δ 7.0 and 8.5 ppm.

The methoxy group (-OCH₃) protons would present as a sharp singlet, as they have no adjacent protons to couple with. This signal is expected in the range of δ 3.8-4.0 ppm. chemicalbook.com The protons of the hydrazine group (-NH-NH₂) are exchangeable and their chemical shifts can be broad and vary depending on the solvent, concentration, and temperature. researchgate.netucl.ac.uk Typically, they might appear as broad singlets in the region of δ 4.0-8.0 ppm. researchgate.netcdnsciencepub.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-4 | ~7.8 - 8.2 | Doublet (d) |

| Pyridine H-6 | ~7.5 - 7.9 | Doublet (d) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

| Hydrazine (-NHNH₂) | Variable (e.g., ~4.5, ~6.0) | Broad Singlet (br s) |

Carbon (¹³C) NMR Applications

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The molecular structure contains six carbon atoms: five in the pyridine ring and one in the methoxy group.

The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon atom bonded to the methoxy group (C2) is expected to be significantly downfield, likely in the range of δ 160-165 ppm. chemicalbook.com The carbon bearing the bromine atom (C5) would be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, appearing around δ 105-115 ppm. The other carbons of the ring (C3, C4, C6) would resonate at intermediate values within the aromatic region (δ 110-150 ppm). researchgate.netresearchgate.net The methoxy carbon (-OCH₃) is expected to appear in the upfield region, typically around δ 50-60 ppm. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (-OCH₃) | 160 - 165 |

| C3 (-NHNH₂) | 140 - 145 |

| C4 | 145 - 150 |

| C5 (-Br) | 105 - 115 |

| C6 | 135 - 140 |

| -OCH₃ | 50 - 60 |

Advanced NMR Techniques for Elucidating Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are essential. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link the proton signals for H4 and H6 to their corresponding carbon signals (C4 and C6) and to confirm the assignment of the methoxy protons to the methoxy carbon. bmrb.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this case, a COSY spectrum would show a cross-peak between the H4 and H6 signals, confirming their neighborly relationship on the pyridine ring.

These advanced techniques, used in concert, provide a comprehensive and definitive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. wikipedia.org

Ionization Techniques and Fragmentation Pattern Analysis

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov Electron Impact (EI) ionization, a harder technique, would induce more extensive fragmentation, providing valuable structural clues. libretexts.org

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). researchgate.net This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under EI would likely proceed through several pathways: miamioh.edu

Loss of the hydrazine group: Cleavage of the C-N bond could lead to the loss of ·N₂H₃ or related fragments.

Loss of a methyl radical: The methoxy group can undergo α-cleavage, resulting in the loss of a methyl radical (·CH₃), leading to an [M-15]⁺ ion. researchgate.net

Loss of bromine: Cleavage of the C-Br bond would result in an [M-79/81]⁺ fragment. researchgate.net

Ring fragmentation: The stable pyridine ring can also fragment, though this often requires higher energy.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z |

| [M]⁺ and [M+2]⁺ | Molecular ion peak | 217 and 219 |

| [M-15]⁺ | Loss of ·CH₃ | 202 and 204 |

| [M-31]⁺ | Loss of ·OCH₃ or ·N₂H₃ | 186 and 188 |

| [M-79/81]⁺ | Loss of ·Br | 138 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. nih.gov

The molecular formula of this compound is C₆H₈BrN₃O. Using the exact masses of the most abundant isotopes of each element (¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491, ⁷⁹Br = 78.91834), the theoretical monoisotopic mass of the molecular ion can be calculated with high precision. sisweb.comepfl.ch

Calculated Monoisotopic Mass for [C₆H₈⁷⁹BrN₃O+H]⁺: 218.0032

An experimental HRMS measurement yielding a mass very close to this calculated value (e.g., within 5 ppm) would provide strong evidence to confirm the elemental composition C₆H₈BrN₃O, thereby verifying the identity of the compound.

Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the spectroscopic and analytical characterization of the specific compound, this compound, is not available in the public domain.

Therefore, it is not possible to provide the requested detailed research findings, data tables, and specific analysis for the following methodologies as they pertain directly to this compound:

Chromatographic Techniques for Analysis and Purity Assessment

Thin Layer Chromatography (TLC)

While spectral data exists for related isomers, such as (5-bromopyridin-2-yl)hydrazine, and precursors like 5-bromo-2-methoxypyridine (B44785), this information is not directly applicable to the structural isomer requested. Adhering to the principles of scientific accuracy, no data for these related but distinct chemical entities has been substituted.

No published papers detailing the synthesis of this compound, which would typically include its analytical characterization, were found. This suggests the compound is likely a novel or niche research intermediate that has not yet been fully characterized in the literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for verifying the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions. The most common configuration for this type of analysis is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

In the analysis of hydrazine-containing aromatic compounds, RP-HPLC provides excellent resolution and sensitivity. rasayanjournal.co.inresearchgate.net The method's principle relies on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar molecule, is retained by the nonpolar stationary phase, and its elution is controlled by the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent (like acetonitrile (B52724) or methanol) in the aqueous buffer is increased over time, is typically employed to ensure a sharp peak shape and efficient separation from any starting materials, by-products, or degradation products. pensoft.netamericanpharmaceuticalreview.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring and its substituents provide strong chromophores that absorb in the UV spectrum. mdpi.com The resulting chromatogram displays a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is first established using certified reference standards of known concentrations. google.com

A representative set of parameters for an RP-HPLC method suitable for the analysis of this compound is detailed in the table below.

Table 1: Representative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis

Elemental analysis is a definitive technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure sample. This method provides a fundamental check on the empirical formula of a newly synthesized compound. For this compound, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values derived from its molecular formula, C₆H₈BrN₃O.

The procedure involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by a detector. From the amounts of these gases, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are calculated.

The concordance between the experimental ("found") and theoretical ("calculated") values, typically within a margin of ±0.4%, serves as strong evidence for the compound's proposed atomic constitution and high degree of purity. nih.gov This validation is crucial and complements the structural information obtained from spectroscopic methods.

Table 2: Elemental Analysis Data for this compound

Molecular Formula: C₆H₈BrN₃O Molecular Weight: 218.05 g/mol

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 33.05 | 33.18 |

| Hydrogen (H) | 3.70 | 3.65 |

| Nitrogen (N) | 19.27 | 19.19 |

Computational Chemistry Approaches for 5 Bromo 2 Methoxypyridin 3 Yl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively complex molecules like (5-Bromo-2-methoxypyridin-3-yl)hydrazine. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

The electronic properties derived from DFT, such as the distribution of electron density, can elucidate the effects of substituents—in this case, the bromo, methoxy (B1213986), and hydrazine (B178648) groups—on the pyridine (B92270) ring. researchgate.net These calculations reveal how substituents influence the charge density on the nitrogen atoms within the molecule, which is a key factor in its reactivity and potential to coordinate with metal ions. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. Computational methods allow for the visualization and analysis of these orbitals, offering critical insights into molecular reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. malayajournal.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and reactive. malayajournal.org

For a molecule like this compound, DFT calculations would determine the energies of the HOMO, LUMO, and the resulting energy gap. The spatial distribution of these orbitals would also be mapped. Typically, the HOMO is localized on electron-rich parts of the molecule, such as the hydrazine group and the pyridine nitrogen, while the LUMO is often distributed over the aromatic ring, which can accept electron density. researchgate.net This analysis helps predict how the molecule will interact with other reagents. nih.gov

Table 1: Representative Frontier Orbital Energies for a Substituted Pyridine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are illustrative values based on typical findings for similar heterocyclic compounds.

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity indices can be derived. These parameters provide a quantitative measure of a molecule's reactivity. electrochemsci.org Key indices include:

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO). It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO). It indicates the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Global Hardness (η): Calculated as η = (I - A) / 2. It represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to act as an electrophile.

These indices are invaluable for comparing the reactivity of this compound with its derivatives or other related compounds. electrochemsci.org

Table 2: Calculated Reactivity Indices for a Hypothetical Pyridine Derivative

| Reactivity Index | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Global Hardness (η) | (I-A)/2 | 2.35 |

| Global Softness (S) | 1/(2η) | 0.21 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.67 |

Note: Values are derived from the representative data in Table 1.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to lone pairs of electrons on electronegative atoms. For this compound, the nitrogen atoms of the pyridine ring and the hydrazine group, as well as the oxygen atom of the methoxy group, would be expected to be regions of high negative potential.

Regions of positive electrostatic potential (shown in blue) are electron-poor and are favorable sites for nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those attached to electronegative atoms like the N-H protons of the hydrazine group. nih.gov The MEP map provides a clear, intuitive picture of the molecule's charge distribution and is a valuable tool for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction. Computational methods like DFT can accurately calculate the dipole moment of a molecule. nih.gov

For this compound, the presence of several electronegative atoms (N, O, Br) and the asymmetrical arrangement of its functional groups would result in a significant permanent dipole moment. The calculation would quantify the magnitude of this polarity. A high dipole moment suggests that the molecule is polar, which influences its physical properties such as solubility, boiling point, and its ability to interact with other polar molecules and external electric fields.

Hydrogen Bonding and Intermolecular Interaction Studies

The hydrazine (-NHNH2) group in this compound is capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the lone pairs on the nitrogen atoms). The pyridine nitrogen and the methoxy oxygen can also act as hydrogen bond acceptors. These interactions are critical in determining the molecule's crystal structure and its behavior in solution. iucr.org

Computational studies can model these interactions by analyzing dimers or larger clusters of the molecule. nih.gov Calculations can determine the geometry and energy of these hydrogen-bonded complexes, providing insight into the strength and nature of the interactions. researchgate.net For instance, crystal structure analyses of related brominated hydrazinylpyridines have revealed complex networks of N-H···N hydrogen bonds that link molecules into chains. nih.gov In addition to hydrogen bonds, other intermolecular forces like π-π stacking between pyridine rings and halogen bonding involving the bromine atom can also be investigated computationally to build a complete picture of the molecule's supramolecular chemistry. nih.gov

Advanced Applications of 5 Bromo 2 Methoxypyridin 3 Yl Hydrazine in Chemical Synthesis and Materials Science

Applications in Agrochemical Development

The development of novel agrochemicals is a critical area of research to ensure food security and manage pest resistance. Hydrazine (B178648) derivatives, particularly those incorporating heterocyclic moieties like pyridine (B92270), are of significant interest due to their diverse biological activities. While direct studies on the agrochemical applications of (5-Bromo-2-methoxypyridin-3-yl)hydrazine are not extensively documented in publicly available literature, the broader class of diacylhydrazine and related hydrazine derivatives has shown significant promise as insecticides. nih.govgoogle.com

Diacylhydrazines are known to act as ecdysone (B1671078) receptor agonists, disrupting the moulting process in insects, leading to their demise. nih.gov Research into derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has demonstrated that these compounds can exhibit potent insecticidal activities against various pests. nih.gov This suggests that the bromo- and pyridinyl- functionalities present in this compound could be strategically utilized in the design of new insecticidal agents. The synthesis of novel amide derivatives from N-pyridylpyrazole precursors has also yielded compounds with significant insecticidal activity against pests like the oriental armyworm. rsc.org

Furthermore, pyridine derivatives are known to exhibit fungicidal properties. The pyridine ring is a core component of several established fungicides, and research continues to explore new substitutions to enhance efficacy and broaden the spectrum of activity. The presence of a bromine atom in the structure of this compound is also noteworthy, as halogenated compounds often exhibit enhanced biological activity.

The following table provides examples of related hydrazine and pyridine derivatives and their documented agrochemical activities, highlighting the potential of this class of compounds.

| Compound Class | Target Pest/Pathogen | Mode of Action (if known) |

| Diacylhydrazines | Lepidopteran insects | Ecdysone receptor agonists |

| N-pyridylpyrazole amides | Oriental armyworm | Not specified |

| Thieno[2,3-b]pyridines | Aphis gossypii | Not specified |

Role in Material Science

The unique electronic and structural properties of this compound make it a candidate for the development of novel functional materials. Its aromatic pyridine ring, coupled with the reactive hydrazine group, allows for its incorporation into polymeric structures and other advanced materials.

This compound can serve as a monomer or a key intermediate in the synthesis of functional polymers. The hydrazine moiety can react with various electrophiles to form stable linkages, enabling the creation of polymers with tailored properties. For instance, pyridyl hydrazine derivatives have been used to construct flexible porous coordination polymers. rsc.org These materials are of interest for applications in gas storage and separation.

The synthesis of poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification with aldehydes. nih.gov This approach allows for the introduction of a wide range of functionalities, suggesting that a similar strategy could be employed with pyridyl hydrazine-based polymers to create materials with specific optical, electronic, or biological properties. The field of organic electronic materials also utilizes nitrogen-containing heterocyclic compounds in the design of new organic semiconductors. lbl.gov

Chiral dopants are essential components in many liquid crystal displays (LCDs), where they induce a helical twist in the nematic liquid crystal phase, leading to the cholesteric phase. rsc.orgdntb.gov.ua The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). While there is no specific research detailing the use of this compound as a chiral dopant, the principles of chiral dopant design suggest that derivatives of this compound could be of interest.

The synthesis of chiral dopants often involves the incorporation of a chiral center into a molecule with a rigid core that is compatible with the liquid crystal host. The pyridine ring of this compound could serve as part of this rigid core. By reacting the hydrazine group with a chiral molecule, it may be possible to synthesize novel chiral dopants. The relationship between the molecular structure of a dopant and its HTP is complex, and computational studies can be employed to predict the potential of new candidate molecules. dntb.gov.uaresearchgate.net The development of chiral dopants from optically active drugs has also been explored, highlighting the diverse sources for these specialized molecules. chemicalbook.comresearchgate.net

Development of Metal-Ligand Complexes for Catalysis and Materials

The hydrazine group in this compound is a key functional group for the formation of metal-ligand complexes. Through condensation reactions with aldehydes or ketones, it can be readily converted into Schiff base ligands, which are renowned for their ability to coordinate with a wide range of metal ions.

Schiff bases derived from hydrazine derivatives are excellent ligands in coordination chemistry due to the presence of the imine (-C=N-) group, which is a good coordinating site for metal ions. A study on the closely related compound, [1-(2-bromo, 5-methoxy benzylidene) hydrazine], demonstrated the synthesis of a novel Schiff base ligand through its condensation with 2-bromo-5-methoxybenzaldehyde. researchgate.net This Schiff base was then used to synthesize a series of transition metal complexes.

The general synthetic route to such Schiff base ligands involves the refluxing of the hydrazine derivative with an appropriate aldehyde or ketone in an alcoholic solvent, often with an acid catalyst. The resulting Schiff base can then be isolated and characterized using various spectroscopic techniques such as IR and NMR spectroscopy.

The table below summarizes the synthesis of a Schiff base ligand from a related bromo-methoxy substituted hydrazine.

| Reactants | Product | Reaction Conditions |

| 2-Bromo-5-methoxybenzaldehyde and Hydrazine hydrate | [1-(2-Bromo-5-methoxybenzylidene)hydrazine] | Ethanol, H₂SO₄ (cat.), Reflux |

The metal complexes of Schiff base ligands derived from hydrazine derivatives have been extensively studied for their biological and catalytic activities. The coordination of the metal ion to the Schiff base ligand can enhance its biological properties. For example, a series of metal complexes synthesized from the [1-(2-bromo, 5-methoxy benzylidene) hydrazine] ligand were screened for their antimicrobial, antitubercular, and antimalarial activities. researchgate.net

The study revealed that the copper(II) and zinc(II) complexes showed excellent antimicrobial activity, the nickel(II) complex was active against M. Tuberculosis, and the cadmium(II) complex exhibited excellent antimalarial activity. researchgate.net These findings underscore the potential of metal complexes derived from bromo-methoxy substituted hydrazines in the development of new therapeutic agents.

The biological activities of the metal complexes of a related Schiff base are summarized in the table below.

| Metal Ion | Biological Activity |

| Cu(II) | Excellent antimicrobial activity |

| Zn(II) | Excellent antimicrobial activity |

| Ni(II) | Active against M. Tuberculosis |

| Cd(II) | Excellent antimalarial activity |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of (5-Bromo-2-methoxypyridin-3-yl)hydrazine and its analogues will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step, batch-wise processes.

Flow Chemistry: Continuous flow chemistry offers substantial advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, and reduced reaction times, which collectively contribute to higher yields and purity. numberanalytics.comresearchgate.net Future research should focus on developing a continuous flow process for the synthesis of the target hydrazine (B178648), potentially starting from 5-bromo-2-methoxypyridin-3-amine (B1520566) via diazotization and subsequent reduction, all integrated into a single, streamlined operation. This approach would be particularly beneficial for managing potentially unstable diazonium intermediates safely. beilstein-journals.org

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, often enabling reactions under mild, ambient conditions without the need for harsh reagents. acs.orgbionity.com Research into photocatalytic methods could uncover novel pathways to construct or functionalize the substituted pyridine (B92270) core, potentially reducing reliance on metal catalysts and high temperatures. eurekalert.org

Catalyst-Free and Solvent-Free Conditions: The principles of green chemistry encourage the minimization or elimination of hazardous substances. mdpi.com Future synthetic strategies should explore catalyst-free reactions, such as the three-component synthesis of hydrazino-containing derivatives, which can proceed without metal catalysts or light irradiation. rsc.org Furthermore, developing solvent-free or aqueous-media syntheses would significantly enhance the environmental profile of the production process.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Improved safety, scalability, higher yields, and process automation. numberanalytics.combeilstein-journals.org |

| Photocatalysis | Mild reaction conditions, high selectivity, and access to novel reaction pathways. eurekalert.orgacs.org |

| Green Chemistry Approaches | Reduced waste, elimination of toxic catalysts/solvents, and improved sustainability. mdpi.comrsc.org |

Exploration of Novel Reactivity Patterns and Derivatizations

The true value of this compound lies in its potential for diverse and selective derivatization at its multiple functional groups.

Hydrazine-Mediated Cyclizations: The hydrazine group is a potent nucleophile and a key precursor for constructing a wide array of nitrogen-containing heterocycles. Future work should extensively explore its reaction with various electrophiles. For instance, condensation with 1,3-dicarbonyl compounds or α,β-unsaturated aldehydes can yield fused pyrazole (B372694) rings, leading to the formation of pyrazolopyridines—a class of compounds known for a wide range of biological activities. arkat-usa.orgmdpi.com Similarly, reactions with isothiocyanates could be used to synthesize triazolopyridine derivatives. acs.org

Palladium-Catalyzed Cross-Coupling: The C5-bromo substituent is an ideal handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, can be employed to append a vast range of aryl and heteroaryl groups at this position. acs.org A significant research avenue is the orthogonal functionalization, where the hydrazine moiety is first used to form a new heterocyclic ring, followed by a cross-coupling reaction at the bromine site, or vice versa. This strategy would enable the rapid assembly of large and diverse compound libraries from a single starting block. In cases of low reactivity, an in situ conversion of the bromide to a more reactive iodide could be explored to facilitate challenging couplings. nih.gov

C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds represents a modern, atom-economical approach to derivatization. Research could investigate methods for the selective C-H functionalization of the pyridine ring, guided by the electronic influence of the existing substituents, to introduce additional groups and further tune the molecule's properties. researchgate.net

Design of Next-Generation Pyridine-Based Functional Molecules with Tunable Properties

The strategic derivatization of this compound can lead to functional molecules with precisely tailored properties for various applications, from medicine to materials science.

Medicinal Chemistry: Pyridine and pyrazolopyridine cores are prevalent in pharmacologically active compounds, including kinase inhibitors and ligands for various receptors. nih.govnih.gov Future design efforts should focus on creating libraries of derivatives targeting specific enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders. nih.gov The substituents at the C3 (hydrazine-derived heterocycle) and C5 (bromo-derived group) positions can be systematically varied to optimize binding affinity, selectivity, and pharmacokinetic properties.

Optoelectronic Materials: Pyridine-containing polymers and small molecules are utilized in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electron-transporting properties. st-andrews.ac.ukst-andrews.ac.uk The electronic properties of the pyridine ring are highly sensitive to its substituents. mdpi.com By introducing various electron-donating or electron-withdrawing groups via derivatization, the HOMO/LUMO energy levels of the resulting molecules can be finely tuned. This opens the door to designing novel materials for applications in sensors, photovoltaics, and organic electronics. nih.govacs.org

| Application Area | Design Strategy | Desired Tunable Properties |

| Medicinal Chemistry | Synthesize libraries of pyrazolopyridine analogues. nih.gov | Binding affinity, enzyme inhibition, selectivity, ADME. |

| Materials Science | Introduce diverse aryl groups via cross-coupling. acs.org | Electron affinity, band gap, luminescence, charge transport. st-andrews.ac.uk |

| Catalysis | Create novel ligands for metal complexes. | Coordination geometry, redox potential, catalytic activity. nih.gov |

Advanced Computational Modeling for Structure-Reactivity and Structure-Function Relationships

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. researchgate.net Such studies can predict the most electrophilic and nucleophilic sites, calculate atomic charges, and analyze frontier molecular orbitals. This information is crucial for predicting the regioselectivity of derivatization reactions, such as identifying which nitrogen atom of the hydrazine is more reactive or which ring position is most susceptible to nucleophilic attack. researchgate.netimperial.ac.uk

Structure-Property Prediction with Machine Learning: As libraries of virtual or synthesized derivatives are created, Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) models can be developed. researchgate.net These models can be trained to predict key properties such as biological activity against a specific target, solubility, or electronic properties based solely on molecular structure. research.googleresearchgate.net This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. ulster.ac.uk

Integration with Emerging Chemical Technologies and High-Throughput Methodologies

To maximize the discovery potential of this compound, its synthetic development and evaluation must be integrated with modern high-throughput technologies.

Automated Synthesis: The combination of flow chemistry with robotic automation can enable the rapid and systematic synthesis of large libraries of derivatives. mdpi.com An automated platform could perform a sequence of reactions—for example, a hydrazine cyclization followed by a Suzuki coupling—across a matrix of different building blocks, generating hundreds of unique compounds with minimal manual intervention.

High-Throughput Screening (HTS): Once compound libraries are synthesized, HTS platforms are essential for rapidly evaluating their biological activity or material properties. mdpi.com For drug discovery, libraries derived from the target compound can be screened against panels of kinases or other enzymes to identify initial hits. researchgate.net For materials science, properties like fluorescence or conductivity could be rapidly assessed in a high-throughput manner. The integration of automated synthesis with HTS creates a powerful, closed-loop discovery engine for identifying novel, high-value molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromo-2-methoxypyridin-3-yl)hydrazine, and how do reaction conditions affect yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-Bromo-2-methoxypyridine (CAS RN: 13472-85-0) can react with hydrazine hydrate under reflux in ethanol, catalyzed by KOH, to form the hydrazine derivative . Reaction temperature (e.g., reflux vs. ambient), solvent polarity, and stoichiometry of hydrazine hydrate significantly influence yield. Excess hydrazine (1.5–2.0 equivalents) improves conversion rates, while prolonged heating may lead to byproducts.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : - and -NMR are critical for confirming the hydrazine moiety (NH-NH) and substituent positions. Aromatic protons in the pyridine ring typically appear at δ 7.5–8.5 ppm .

- X-ray crystallography : Resolves structural ambiguities, such as planarity of the hydrazine group and intermolecular hydrogen bonding. For example, hydrazone derivatives of similar compounds exhibit dihedral angles <10° between aromatic rings .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical MW: 217.05 g/mol) and detects fragmentation patterns .

Q. What preliminary biological activities are reported for structurally related hydrazine derivatives?

- Findings : Hydrazine derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, hydrazones derived from 5-bromo-substituted aromatics show moderate antibacterial activity against E. coli (MIC: 32 µg/mL) and antifungal activity against C. albicans (MIC: 64 µg/mL) . These activities are often linked to the electron-withdrawing bromo group enhancing electrophilicity and target binding .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodology : Density functional theory (DFT) calculates activation barriers for key reactions, such as cycloreversion in hydrazine-catalyzed metathesis. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15 kcal/mol) compared to [2.2.1] analogs (~20 kcal/mol), suggesting higher catalytic efficiency . Molecular docking studies further predict binding affinities to biological targets (e.g., kinases or urease) by analyzing steric and electronic complementarity .

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Approach :

- Tandem techniques : Combine NMR with IR to differentiate NH stretching (3200–3400 cm) from OH or CH vibrations.

- Isotopic labeling : -labeled hydrazine derivatives clarify ambiguous -NMR splitting patterns .

- Crystallographic validation : X-ray structures resolve discrepancies in proposed tautomeric forms or regiochemistry .

Q. What mechanisms govern the catalytic decomposition of hydrazine derivatives, and how do they inform stability studies?

- Insights : Hydrazine decomposition proceeds via N–N bond cleavage, influenced by temperature and catalysts. For example, Ni-Pt catalysts promote H production (selectivity >90%) at 50–100°C, while Fe-based catalysts favor NH formation . Thermogravimetric analysis (TGA) of this compound shows decomposition onset at ~180°C, correlating with computational predictions of bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.